An In-depth Technical Guide to 1-methyl-1H-pyrazole-5-carbonyl chloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-methyl-1H-pyrazole-5-carbonyl chloride: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-methyl-1H-pyrazole-5-carbonyl chloride (CAS No: 84547-59-1), a key building block in modern synthetic chemistry.[1][2][3][4] Addressed to researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and handling of this versatile reagent. The guide emphasizes the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors. Detailed, step-by-step protocols for its synthesis and subsequent derivatization are provided, alongside a critical analysis of its applications in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone for the design of enzyme inhibitors and receptor modulators. 1-methyl-1H-pyrazole-5-carbonyl chloride serves as a highly reactive and versatile intermediate, enabling the facile introduction of the 1-methyl-1H-pyrazole-5-carboxamide or -ester moiety into target molecules. This guide will provide the foundational knowledge and practical protocols necessary for the effective utilization of this important synthetic tool.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 1-methyl-1H-pyrazole-5-carbonyl chloride is paramount for its successful application in synthesis.
Physical Properties
While specific, experimentally determined physical properties for 1-methyl-1H-pyrazole-5-carbonyl chloride are not widely published, data for closely related analogs and computational predictions provide valuable insights. It is typically a colorless to pale yellow liquid or a low-melting solid, a characteristic of many acyl chlorides.[2][5]
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₅H₅ClN₂O | [1][2][3] |
| Molecular Weight | 144.56 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid or solid | [2][5] |
| Boiling Point | ~297.4 °C at 760 mmHg (Predicted for a related compound) | [7] |
| Density | ~1.4 g/cm³ (Predicted for a related compound) | [7] |
| Solubility | Reacts with water and alcohols. Soluble in anhydrous aprotic solvents (e.g., DCM, THF, Toluene). | [2][8] |
Note: The high reactivity of the carbonyl chloride functional group necessitates that all handling and reactions be conducted under strictly anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid.[2]
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of 1-methyl-1H-pyrazole-5-carbonyl chloride. The following are expected spectral characteristics based on its structure and data from analogous compounds.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group and the two protons on the pyrazole ring. The N-methyl protons would appear as a singlet, typically in the range of δ 4.0-4.2 ppm. The two aromatic protons on the pyrazole ring would appear as doublets, with chemical shifts influenced by the electron-withdrawing carbonyl chloride group.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the range of δ 155-165 ppm, which is typical for acyl chlorides.[8] Signals for the pyrazole ring carbons and the N-methyl carbon will also be present in their characteristic regions.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the presence of the key functional groups. A strong, sharp absorption band in the region of 1750-1800 cm⁻¹ is indicative of the C=O stretching vibration of the acyl chloride.[8]
Synthesis of 1-methyl-1H-pyrazole-5-carbonyl chloride
The most common and efficient method for the preparation of 1-methyl-1H-pyrazole-5-carbonyl chloride is the chlorination of its corresponding carboxylic acid, 1-methyl-1H-pyrazole-5-carboxylic acid. Thionyl chloride (SOCl₂) is the most frequently employed chlorinating agent for this transformation.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-methyl-1H-pyrazole-5-carbonyl chloride.
Detailed Experimental Protocol: Chlorination of 1-methyl-1H-pyrazole-5-carboxylic acid
This protocol is a self-validating system; the successful formation of the product can be monitored by the cessation of gas evolution and confirmed by spectroscopic analysis of the crude product.
Materials:
-
1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Anhydrous toluene or dichloromethane (DCM)
-
Catalytic N,N-dimethylformamide (DMF) (optional)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or DCM to the flask to create a slurry.
-
Addition of Thionyl Chloride: Under a positive pressure of nitrogen, slowly add thionyl chloride (2.0-3.0 eq) to the stirred slurry at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM). The progress of the reaction can be monitored by the evolution of sulfur dioxide and hydrogen chloride gas, which should be directed to a basic scrubber (e.g., NaOH solution). The reaction is typically complete within 2-4 hours, when gas evolution ceases.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap cooled with dry ice/acetone to capture the volatile and corrosive thionyl chloride.
-
Product Isolation: The resulting crude 1-methyl-1H-pyrazole-5-carbonyl chloride is often used directly in the next step without further purification. If purification is necessary, it can be attempted by vacuum distillation, though care must be taken due to its reactive nature.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is critical to prevent the hydrolysis of thionyl chloride and the product, 1-methyl-1H-pyrazole-5-carbonyl chloride.
-
Excess Thionyl Chloride: An excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid and to act as a solvent in some cases.
-
Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.
-
Scrubber: The off-gases (SO₂ and HCl) are acidic and toxic, necessitating their neutralization in a basic scrubber.
Reactivity and Applications in Synthesis
1-methyl-1H-pyrazole-5-carbonyl chloride is a highly reactive acylating agent, primarily used in nucleophilic acyl substitution reactions. Its utility lies in its ability to readily react with a wide range of nucleophiles to form stable amide and ester linkages.
Amide Formation
The reaction of 1-methyl-1H-pyrazole-5-carbonyl chloride with primary or secondary amines is a robust and high-yielding method for the synthesis of 1-methyl-1H-pyrazole-5-carboxamides. These amides are of significant interest in drug discovery.
Caption: General workflow for the synthesis of pyrazole-5-carboxamides.
Materials:
-
1-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq)
-
Substituted aniline (1.0-1.2 eq)
-
Triethylamine (Et₃N) or pyridine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Amine Solution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the amine solution to 0 °C in an ice bath. To this, add a solution of 1-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base like triethylamine or pyridine is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile and halt the reaction.
-
Low-Temperature Addition: The dropwise addition of the acyl chloride at 0 °C helps to control the exothermic reaction and minimize the formation of side products.
-
Aqueous Work-up: The series of washes in the work-up procedure removes the triethylamine hydrochloride salt, any unreacted amine, and other aqueous-soluble impurities.
Ester Formation
The reaction with alcohols or phenols yields the corresponding esters, which are also valuable intermediates and final products in various chemical industries.
Materials:
-
1-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq)
-
Anhydrous alcohol (e.g., ethanol, large excess can be used as solvent)
-
Pyridine (as catalyst and acid scavenger)
-
Anhydrous dichloromethane (DCM) (if alcohol is not used as solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in anhydrous DCM.
-
Addition of Alcohol and Base: Add pyridine (1.1 eq) followed by the slow addition of the anhydrous alcohol (1.2 eq) at 0 °C. Alternatively, the acyl chloride can be added to a solution of the alcohol and pyridine.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Work-up and Purification: The work-up and purification procedure is similar to that for amide synthesis, involving an aqueous wash to remove the pyridinium hydrochloride salt, followed by drying and purification of the organic phase.
Safety and Handling
As a reactive acyl chloride, 1-methyl-1H-pyrazole-5-carbonyl chloride must be handled with appropriate safety precautions.
-
Corrosive: It is corrosive and can cause severe burns to the skin and eyes.[2]
-
Moisture Sensitive: It reacts violently with water, releasing corrosive hydrogen chloride gas.[2][5]
-
Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.
Conclusion
1-methyl-1H-pyrazole-5-carbonyl chloride is a cornerstone reagent for the synthesis of a diverse range of pyrazole-containing molecules. Its high reactivity, when properly managed, provides an efficient and versatile tool for medicinal and agricultural chemists. This guide has provided a detailed overview of its properties, synthesis, and reactivity, with an emphasis on the practical aspects and the rationale behind the experimental procedures. By understanding and applying the principles and protocols outlined herein, researchers can confidently and effectively utilize this valuable synthetic intermediate in their pursuit of novel and impactful chemical entities.
References
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Amerigo Scientific. (n.d.). 1-Methyl-1H-pyrazole-5-carbonyl chloride. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1-Methyl-1H-pyrazole-5-carbonyl Chloride. Retrieved from [Link]
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AOBChem USA. (n.d.). 1-Methyl-1H-pyrazole-5-carbonyl chloride. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
ChemBK. (2024). 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. Retrieved from [Link]
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